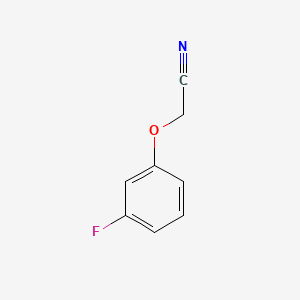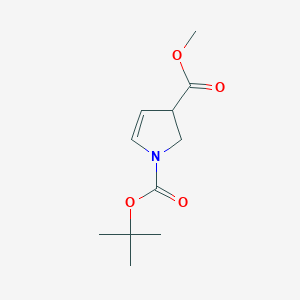
1-tert-Butyl 3-methyl 2,3-dihydro-1H-pyrrole-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butyl 3-methyl 2,3-dihydro-1H-pyrrole-1,3-dicarboxylate is a chemical compound belonging to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl 3-methyl 2,3-dihydro-1H-pyrrole-1,3-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate as a precursor. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.
Análisis De Reacciones Químicas
Types of Reactions: 1-tert-Butyl 3-methyl 2,3-dihydro-1H-pyrrole-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms, leading to the formation of new compounds.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
1-tert-Butyl 3-methyl 2,3-dihydro-1H-pyrrole-1,3-dicarboxylate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-tert-Butyl 3-methyl 2,3-dihydro-1H-pyrrole-1,3-dicarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
- tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate
- tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
- tert-Butyl 3-aryl-2,3-dihydro-1H-pyrrole-1-carboxylate
Uniqueness: Compared to similar compounds, it may exhibit distinct properties and activities, making it valuable for specific research and industrial purposes .
Propiedades
IUPAC Name |
1-O-tert-butyl 3-O-methyl 2,3-dihydropyrrole-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-6-5-8(7-12)9(13)15-4/h5-6,8H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMMPGBIXMDFTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![rac-tert-butyl(3aR,6aS)-6a-(aminomethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate,trans](/img/structure/B2905861.png)
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide](/img/structure/B2905863.png)
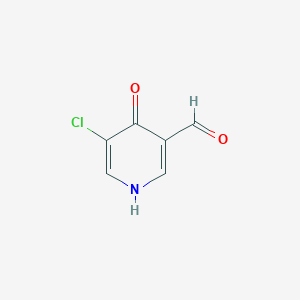
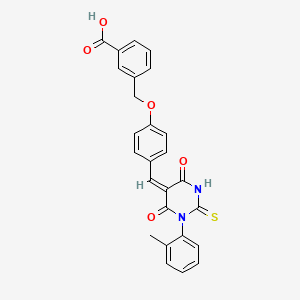
![(2E)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2905868.png)
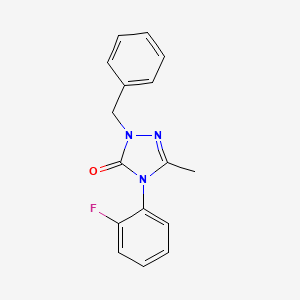
![2,5-dimethoxy-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2905870.png)
![3-fluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2905873.png)
![1,3-dimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2905874.png)
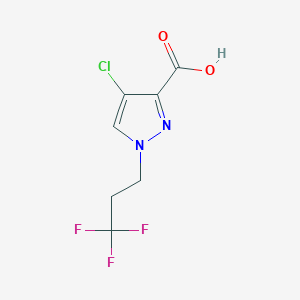
![6-(2,5-dichlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2905877.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2905880.png)
![2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2905881.png)
